molecular formula C7H4BrClFNO3S B2363909 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride CAS No. 1490768-70-1

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride

Cat. No.: B2363909
CAS No.: 1490768-70-1
M. Wt: 316.53
InChI Key: JRYITXBHZAKZDN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 2-bromo-5-carbamoyl-4-fluorobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biological applications to modify or synthesize new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. The presence of both bromine and fluorine atoms, along with the sulfonyl chloride and carbamoyl groups, makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-bromo-5-carbamoyl-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO3S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYITXBHZAKZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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